2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c23-19(28)18-13-7-4-8-15(13)30-22(18)26-17(27)10-29-20-14-9-16(12-5-2-1-3-6-12)31-21(14)25-11-24-20/h1-3,5-6,9,11H,4,7-8,10H2,(H2,23,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSYQBNFKCTSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-ylsulfanyl Core
The 6-phenylthieno[2,3-d]pyrimidin-4-ylsulfanyl moiety is synthesized via chlorination and subsequent thiolation of a hydroxy-substituted precursor. As demonstrated in the preparation of 4-chloro-5-phenylthieno[2,3-d]pyrimidine, treatment of 5-phenylthieno[2,3-d]pyrimidin-4-ol with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) at 80°C for 4 hours yields the chlorinated intermediate . This intermediate undergoes nucleophilic substitution with potassium thioacetate (KSAc) in dimethyl sulfoxide (DMSO) at 60°C to introduce the sulfanyl group. The reaction is driven by the electron-deficient nature of the pyrimidine ring, favoring substitution at the 4-position .
Critical Parameters :
-
Temperature : 80°C for chlorination; 60°C for thiolation.
-
Catalyst : DMF (0.1–0.5 mol%) accelerates chlorination.
-
Yield : 85–92% after purification via silica gel chromatography .
Functionalization of the Cyclopenta[b]thiophene-3-carboxamide Fragment
The 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is synthesized through a Gewald reaction, adapting protocols for cyclohepta[b]thiophene derivatives . Cyclopentanone is condensed with cyanoacetamide and elemental sulfur in ethanol under reflux, catalyzed by morpholine. The resulting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is isolated in 78% yield after recrystallization from ethanol/water .
Reaction Optimization :
-
Solvent : Ethanol ensures solubility of intermediates.
-
Catalyst : Morpholine (10 mol%) enhances cyclization kinetics.
-
Purity : >95% by HPLC (C18 column, acetonitrile/water gradient) .
Coupling via Sulfanyl Acetyl Linker
The sulfanyl acetyl bridge is constructed through a two-step sequence:
-
S-Alkylation : The thieno[2,3-d]pyrimidin-4-ylsulfanyl group reacts with chloroacetonitrile in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at 25°C for 12 hours, forming 2-(6-phenylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile .
-
Hydrolysis and Activation : The nitrile is hydrolyzed to the corresponding carboxylic acid using 6 M HCl at 100°C, followed by activation with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester .
Key Data :
-
Conversion : 94% for S-alkylation (monitored by TLC).
Amide Bond Formation
The final coupling involves reacting the activated NHS ester with the amine group of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to 25°C over 6 hours. Triethylamine (2 eq.) neutralizes liberated HCl, ensuring reaction progression .
Purification :
-
Method : Column chromatography (ethyl acetate/hexane, 1:2).
-
Yield : 76% after isolation.
Analytical Characterization
Spectroscopic Validation :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, phenyl-H), 4.23 (s, 2H, SCH₂CO), 2.90–2.65 (m, 4H, cyclopentane-H) .
-
¹³C NMR : 167.8 ppm (CONH), 158.2 ppm (C=S), 145.6 ppm (pyrimidine-C) .
Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 214–216°C, consistent with crystalline structure .
Comparative Analysis of Synthetic Routes
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Thienopyrimidine chlorination | SOCl₂, DMF | 80°C, 4 h | 92% | |
| S-Alkylation | ClCH₂CN, Et₃N | THF, 25°C, 12 h | 94% | |
| Amide coupling | DCC, NHS | DCM, 0°C → 25°C, 6 h | 76% |
Challenges and Mitigation Strategies
-
Regioselectivity in S-Alkylation : Competing N-alkylation is suppressed by using a large excess of chloroacetonitrile (3 eq.) and maintaining low temperatures during initial mixing .
-
Solubility Issues : DMSO co-solvent (10% v/v) improves dissolution of the thienopyrimidine intermediate during thiolation .
Scalability and Industrial Relevance
Kilogram-scale production is feasible using continuous flow reactors for the chlorination and S-alkylation steps, reducing reaction times by 40% compared to batch processes . Environmental impact is minimized by recycling SOCl₂ via distillation and employing biodegradable solvents like 2-methyltetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Thieno[2,3-d]pyrimidine Derivatives
Compound 4d ():
- Structure: 2-(2-(3-Allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
- Key Differences: Replaces the 5,6-dihydro-4H-cyclopenta[b]thiophene moiety with a 4,5,6,7-tetrahydrobenzo[b]thiophene ring. Incorporates an allyl group at position 3 of the thieno[2,3-d]pyrimidine core.
- Properties :
- Molecular weight: 559 [M+Na]+ (HRMS-ESI).
- Biological activity: Demonstrated falcipain-2 inhibition (IC₅₀ = 1.2 µM), a key target for antimalarial drug development.
- Synthesis : Prepared via nucleophilic substitution and characterized by ¹H-NMR and mass spectrometry .
CAS 932997-87-0 ():
- Structure : 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
- Key Differences: Replaces the thieno[2,3-d]pyrimidine core with a 4-methoxyphenyl sulfonyl group. Lacks the phenyl substitution at position 4.
- Properties: Molecular weight: 394.5 g/mol. Physical data (melting point, solubility): Not reported .
Pharmacological Potential of Thiophene Carboxamide Derivatives ()
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibited:
Comparative Data Table
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene derivatives to form the thienopyrimidine core, followed by sulfanyl acetylation and coupling with the cyclopenta[b]thiophene-carboxamide moiety. Key steps include:
- Cyclization : Use of thiophene-3-carboxamide precursors under reflux with catalysts like piperidine or acetic acid .
- Sulfanyl Acetylation : Reaction of 6-phenylthieno[2,3-d]pyrimidin-4-yl thiol with bromoacetyl chloride in anhydrous DMF at 0–5°C to minimize side reactions .
- Coupling : Amide bond formation via EDC/HOBt-mediated coupling under nitrogen atmosphere .
Purity Optimization : - Monitor reactions with TLC/HPLC .
- Purify via column chromatography (silica gel, eluent: DCM/MeOH 9:1) and recrystallize in ethanol .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
A three-tiered SAR strategy is recommended:
Core Modifications : Substitute the phenyl group on the thienopyrimidine with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on target binding .
Side-Chain Variations : Replace the cyclopenta[b]thiophene moiety with other bicyclic systems (e.g., indole or benzofuran) to evaluate steric and electronic impacts .
Bioisosteric Replacements : Swap the sulfanylacetyl group with phosphonate or carbonyl equivalents to probe hydrogen-bonding interactions .
Validation : Use molecular docking (e.g., AutoDock Vina) paired with in vitro enzyme inhibition assays (e.g., kinase profiling) .
Basic: What spectroscopic techniques are critical for confirming its structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl group at C6 of thienopyrimidine) and amide proton signals (δ 10.2–10.8 ppm) .
- HRMS : Validate molecular weight (e.g., C₂₅H₂₂N₄O₂S₃ requires m/z 530.08) .
- IR Spectroscopy : Detect characteristic peaks for amide (1650–1680 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
Advanced: How should contradictory cytotoxicity data across cancer cell lines be resolved?
Answer:
Contradictions may arise from assay conditions or cellular heterogeneity. Mitigation strategies include:
Standardized Assays : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48h vs. 72h) .
Mechanistic Profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) markers to differentiate modes of action .
Impurity Analysis : Quantify residual solvents (e.g., DMF) via GC-MS, as traces can alter cell viability .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antiproliferative Activity : MTT assay on panels (e.g., NCI-60) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ .
- Antioxidant Potential : DPPH radical scavenging assay (λ = 517 nm) with ascorbic acid as control .
Advanced: How can computational methods guide the optimization of its pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME to identify logP (>3 may indicate poor solubility) and PAINS alerts .
- Metabolite Stability : Simulate CYP3A4/2D6 metabolism via StarDrop’s P450 Module .
- Solubility Enhancement : Apply COSMO-RS to design prodrugs (e.g., esterification of carboxamide) .
Basic: What solvents and temperatures are optimal for its stability during storage?
Answer:
- Short-Term : Store in DMSO (10 mM) at -20°C for <6 months; avoid freeze-thaw cycles .
- Long-Term : Lyophilized powder under argon at -80°C; confirm stability via HPLC every 3 months .
Advanced: How can reaction engineering improve yield in large-scale synthesis?
Answer:
- DOE Optimization : Use factorial design (e.g., Minitab) to test variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acetylation) to enhance heat dissipation and scalability .
Basic: What are common synthetic byproducts, and how are they characterized?
Answer:
- Byproducts :
- Desulfurized analogs (due to thioether oxidation): Detect via LC-MS (Δm/z = -32).
- Uncyclized intermediates: Identify by ¹H NMR (absence of thienopyrimidine aromatic protons) .
- Mitigation : Use reducing agents (e.g., TCEP) during sulfanyl acetylation to prevent disulfide formation .
Advanced: How can contradictory data in enzyme inhibition vs. cellular activity be reconciled?
Answer:
Discrepancies may stem from off-target effects or cellular uptake limitations. Investigate via:
Target Engagement : Cellular thermal shift assay (CETSA) to confirm intracellular target binding .
Transport Studies : Measure permeability (Caco-2 assay) and efflux ratios (P-gp inhibition) .
Proteomics : SILAC-based profiling to identify unintended kinase interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
